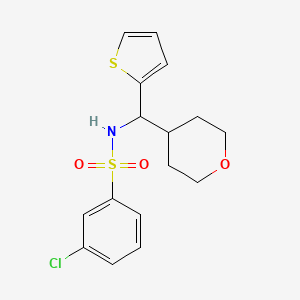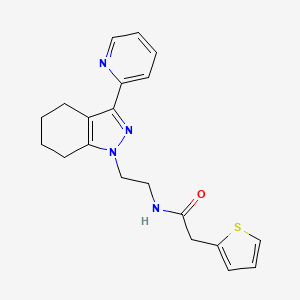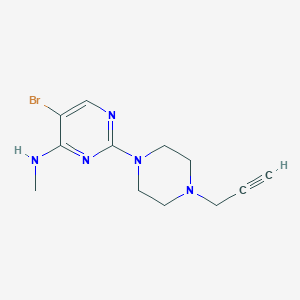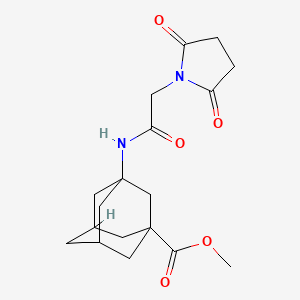![molecular formula C20H24ClN3O4S B2777508 Methyl 4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1217064-84-0](/img/structure/B2777508.png)
Methyl 4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride” is a complex organic compound. It has a molecular formula of C20H24N3O4S . This compound is part of the larger class of compounds known as imidazoles .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a tetrahydrothieno[2,3-c]pyridine ring substituted with carbamoyl and isopropyl groups, and a benzoate group further substituted with a methyl group . The exact 3D structure would require more detailed analysis, possibly involving computational chemistry techniques.Aplicaciones Científicas De Investigación
Electrochemical Behavior
Research on similar tetrahydrothieno[2,3-c]pyridin compounds has focused on their electrochemical behavior. For instance, studies on dihydropyridines and tetrahydrobipyridines derived from NAD+ model compounds have explored their oxidation and reduction processes. These processes involve the loss of electrons to form pyridinium salts and the reduction at very negative potentials, indicating potential applications in electrochemical sensors or as redox-active materials (Trazza, Andruzzi, & Carelli, 1982).
Supramolecular Chemistry
The construction of supramolecular structures through classical hydrogen bonds and noncovalent interactions using pyridine derivatives has been investigated. Such studies highlight the utility of pyridine and carboxylic acid derivatives in creating complex architectures for materials science applications (Fang et al., 2020).
Antimicrobial Evaluation
Compounds structurally related to the query compound, such as substituted pyridyl 4-chlorobenzoates, have been synthesized and evaluated for their antibacterial activity. This indicates potential applications in the development of new antimicrobial agents (Eldeab, 2019).
Synthetic Scaffold for Highly Functionalized Derivatives
The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of pyridine and isoxazole derivatives as scaffolds for generating highly functionalized chemical entities. These scaffolds can be used in various fields, including drug discovery and material science (Ruano, Fajardo, & Martín, 2005).
Photophysical Properties of Derivatives
The study of S, N, and Se-modified methyl salicylate derivatives, including those with pyridin-2-yl groups, focuses on their photophysical properties. Such research can inform the development of materials for optical applications, such as fluorescence imaging or light-emitting diodes (Yoon et al., 2019).
Propiedades
IUPAC Name |
methyl 4-[(3-carbamoyl-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S.ClH/c1-11(2)23-9-8-14-15(10-23)28-19(16(14)17(21)24)22-18(25)12-4-6-13(7-5-12)20(26)27-3;/h4-7,11H,8-10H2,1-3H3,(H2,21,24)(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIBZIBVAAPTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(sec-butylthio)-1H-benzo[d]imidazole](/img/structure/B2777427.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2777429.png)

![N-(5-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2777431.png)
![2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B2777433.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2777434.png)
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2777436.png)


![2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride](/img/structure/B2777442.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2777443.png)
![4-Fluorosulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2777445.png)